molecular formula C21H17N3O2S B2766525 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021073-80-2

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No.: B2766525
CAS No.: 1021073-80-2
M. Wt: 375.45
InChI Key: CWOQHOXWUYJBER-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

  • Synthesis and Anti-Inflammatory Activities

    Some thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one , have been synthesized and found to exhibit moderate anti-inflammatory activity. These compounds were compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).

  • In Vitro Anti-Inflammatory Potential

    Various benzylidene oxazolo/thiazolo pyrimidine derivatives were synthesized and assessed for anti-inflammatory potential. The study highlighted the importance of specific substituents for enhancing anti-inflammatory properties (Sawant, Bansode, & Wadekar, 2012).

Anticancer Applications

  • Anticancer Evaluation of Thiazolopyrimidines

    Novel compounds derived from thiazolopyrimidines were synthesized and evaluated for their anticancer activities. Some showed higher activity than etoposide, a reference drug, against various cancer cell lines (Ravinaik et al., 2021).

  • Antimicrobial and Anticancer Properties

    Pyrimidine derivatives clubbed with thiazolidinone were synthesized and evaluated for both antimicrobial and anticancer activities, demonstrating promising results against HeLa Cervical cancer cell line (Verma & Verma, 2022).

Antimicrobial Applications

  • Synthesis and Antibacterial Activities: New pyrimidine and thiophene derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. Some compounds showed potent results comparable to standard drugs (Lahsasni et al., 2018).

Miscellaneous Applications

  • Microwave-Assisted Synthesis of Derivatives

    A class of phenylbenzo thiazolo pyrimidinone derivatives was synthesized using microwave irradiation. These compounds were evaluated for antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity (Nagaraju et al., 2020).

  • Synthesis of Benzodifuranyl and Thiazolopyrimidines

    These compounds were synthesized and screened as COX inhibitors, showing significant analgesic and anti-inflammatory activities. Some derivatives had high COX-2 selectivity and inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These analogs have been known to exhibit a broad spectrum of pharmacological activity , suggesting that the compound could potentially interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other thiazolopyrimidines , it is plausible that the compound may interact with its targets through a similar mechanism. This could involve binding to the target molecule, leading to changes in its conformation or activity.

Biochemical Pathways

Thiazolopyrimidines, the class of compounds to which it belongs, have been associated with a wide range of pharmacological activities . This suggests that the compound could potentially influence multiple biochemical pathways, depending on its specific targets.

Result of Action

Given its structural similarity to other thiazolopyrimidines , it is plausible that the compound could have a range of effects at the molecular and cellular level, depending on its specific targets and the context in which it is used.

Properties

IUPAC Name

2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-6-3-4-9-17(13)20(26)23-16-8-5-7-15(11-16)18-12-27-21-22-14(2)10-19(25)24(18)21/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOQHOXWUYJBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.